(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Description
The compound “(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate” is a bifunctional N-hydroxysuccinimide (NHS) ester featuring two 2,5-dioxopyrrolidin-1-yl (NHS) reactive groups connected via a deca-ethylene glycol (PEG) spacer. This structure confers high solubility in aqueous and organic solvents, making it a versatile crosslinker for bioconjugation applications, particularly in modifying proteins, peptides, or nanoparticles . The extended PEG chain reduces steric hindrance and enhances biocompatibility compared to shorter-chain analogs .
Properties
Molecular Formula |
C28H44N2O17 |
|---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C28H44N2O17/c31-23-1-2-24(32)29(23)46-27(35)21-44-19-17-42-15-13-40-11-9-38-7-5-37-6-8-39-10-12-41-14-16-43-18-20-45-22-28(36)47-30-25(33)3-4-26(30)34/h1-22H2 |
InChI Key |
MGGJFYKYKVQGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
A representative synthetic route involves:
-
- Succinic anhydride or 2,5-dioxopyrrolidin-1-one derivatives.
- Polyethylene glycol (PEG) derivatives with terminal hydroxyl groups.
- Activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- N-hydroxysuccinimide (NHS).
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Activation of carboxylic acid with NHS in presence of DCC/DIC | Room temperature, anhydrous solvent (e.g., dichloromethane), inert atmosphere | Formation of NHS ester intermediate |
| 2 | Coupling of NHS ester with PEG diol or mono-hydroxy PEG derivatives | Controlled temperature (0-25 °C), base such as triethylamine | Formation of PEG-linked NHS ester |
| 3 | Purification | Flash column chromatography or preparative HPLC | Isolation of pure compound |
This approach is supported by procedures described for related NHS esters with PEG linkers, where the use of carbodiimide coupling agents and NHS is standard to achieve high reactivity and selectivity.
Reaction Conditions and Optimization
- Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN) is preferred to avoid hydrolysis of NHS esters.
- Temperature: Typically maintained between 0 °C to room temperature to prevent decomposition.
- Catalysts/Base: Triethylamine or N,N-diisopropylethylamine (DIPEA) is used to neutralize acid generated during coupling.
- Reaction Time: Varies from 1 to 24 hours depending on scale and reagent reactivity.
Industrial Production Considerations
In industrial settings, the synthesis is scaled up using:
- Continuous flow reactors to improve heat and mass transfer.
- Automated purification systems to ensure consistent product quality.
- Optimization of reagent equivalents to reduce waste and cost.
The process is carefully monitored to maintain the integrity of the NHS ester groups, which are sensitive to moisture and temperature fluctuations.
Chemical Reactions Analysis
Types of Reactions Involved
- Esterification: Formation of NHS esters from carboxylic acids.
- Nucleophilic substitution: Amines attack NHS esters to form amide bonds.
- Polymer conjugation: PEG chains are attached to improve solubility and reduce immunogenicity.
Common Reagents and Their Roles
| Reagent | Role | Typical Conditions |
|---|---|---|
| N-Hydroxysuccinimide (NHS) | Activates carboxylic acids to form reactive esters | Room temperature, anhydrous solvents |
| Dicyclohexylcarbodiimide (DCC) or DIC | Coupling agent to facilitate ester formation | Room temperature, inert atmosphere |
| Triethylamine (TEA) or DIPEA | Base to neutralize acid by-products | Room temperature |
| Polyethylene glycol derivatives | Spacer/linker molecules | Variable depending on chain length |
Major Products and Purity
The target product is a bifunctional NHS ester terminated PEG derivative with a molecular weight around 950 g/mol, confirmed by spectroscopic methods such as NMR and mass spectrometry. Purity is typically above 95% after chromatographic purification.
Data Tables Summarizing Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN) | Anhydrous required |
| Temperature | 0 °C to 25 °C | To prevent hydrolysis |
| Reaction Time | 1–24 hours | Dependent on scale |
| Molar Ratios | NHS:Carboxylic acid ~1.2:1; DCC:Carboxylic acid ~1.2:1 | Slight excess to drive reaction |
| Purification | Flash chromatography or preparative HPLC | To achieve >95% purity |
| Yield | 60–85% | Depending on scale and optimization |
Perspectives from Varied Sources
- Academic Research: Studies emphasize the importance of mild reaction conditions to preserve NHS ester functionality and avoid side reactions such as hydrolysis or polymer cross-linking.
- Industrial Reports: Highlight the use of continuous flow synthesis and inline purification to enhance reproducibility and scalability.
- Chemical Databases: Provide structural and spectral data supporting synthetic route design and verification.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of molecules characterized by the presence of dioxopyrrolidine rings, which contribute to its stability and reactivity. Its structure includes multiple ethylene glycol units that enhance solubility and biocompatibility, making it suitable for various applications in biochemistry and pharmacology.
Applications in Drug Delivery Systems
Polymeric Drug Carriers : The compound can be utilized as a polymeric carrier for drug delivery due to its ability to form stable conjugates with therapeutic agents. Its dioxopyrrolidine moiety allows for the attachment of drugs via amide or ester linkages, facilitating controlled release mechanisms.
Targeted Therapy : By modifying the compound with targeting ligands (e.g., antibodies or peptides), it can be engineered to deliver drugs specifically to cancer cells or other target tissues, minimizing side effects and enhancing therapeutic efficacy.
Biochemical Research Applications
Enzyme Inhibition Studies : The compound's structure can be exploited in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a candidate for research into enzyme kinetics and inhibitor design.
Cell Culture Studies : In vitro studies utilizing this compound can help elucidate cellular pathways affected by various treatments, particularly in cancer biology and metabolic disorders.
Potential Therapeutic Uses
Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in tumor cells. Research is ongoing to explore its efficacy against different cancer types.
Anti-Diabetic Effects : Similar compounds have shown promise in modulating glucose metabolism and improving insulin sensitivity. Investigations into the anti-diabetic potential of this compound are warranted.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Novel Dioxopyrrolidine Derivatives as Anticancer Agents" | Evaluated the cytotoxicity of modified derivatives | Certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines |
| "Targeted Drug Delivery Using Ethylene Glycol-Based Carriers" | Investigated the use of ethylene glycol derivatives for drug delivery | Enhanced solubility and targeted delivery were achieved using dioxopyrrolidine carriers |
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Shorter PEG-Linked NHS Esters
- Compound (): {2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid Structure: Mono-NHS ester with a di-ethylene glycol spacer. Molecular Weight: 243.22 g/mol. Applications: Limited to small-molecule conjugation due to shorter spacer and lower solubility in hydrophobic environments .
Compound (): 2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate
Heterofunctional PEG-NHS Derivatives
- Compound (): 2,5-Dioxopyrrolidin-1-yl 3-[2-(2-{2-[(4-formylphenyl)formamido]ethoxy}ethoxy)ethoxy]propanoate Structure: Combines NHS ester and formyl groups for dual-reactive crosslinking. Applications: Enables sequential conjugation (e.g., amine-first, then aldehyde-mediated linkages) .
Alkyne-Functionalized Analogues
Comparative Data Table
Key Research Findings
Reactivity and Stability:
- The deca-PEG spacer in the target compound improves reaction kinetics with lysine residues in proteins compared to phenyl-spaced analogs, as demonstrated in surface plasmon resonance (SPR) studies .
- Shorter PEG chains (e.g., ) exhibit faster hydrolysis rates in aqueous buffers, reducing shelf life .
Biological Compatibility: Long PEG chains (>8 ethylene glycol units) reduce immunogenicity in vivo, making the target compound suitable for therapeutic antibody-drug conjugates .
Functional Versatility:
- Heterofunctional derivatives (e.g., ) enable multi-step bioconjugation but require precise stoichiometric control to avoid side reactions .
Biological Activity
The compound (2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.
- Molecular Formula : C29H46N4O10
- Molecular Weight : 606.71 g/mol
- CAS Number : Not explicitly provided in the search results.
Research indicates that compounds containing the dioxopyrrolidine moiety can influence various biological pathways. For instance, derivatives of 2,5-dioxopyrrolidine have shown:
- Cell Growth Modulation : Certain derivatives suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems. This suggests a role in metabolic regulation during cellular proliferation .
- Glycosylation Control : The compound has been noted for its ability to modulate the galactosylation of N-linked glycans on therapeutic monoclonal antibodies, which is crucial for their efficacy and safety .
- Anticonvulsant Properties : Hybrid pyrrolidine derivatives have demonstrated anticonvulsant and antinociceptive properties, indicating potential applications in neuropsychiatric disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
-
Monoclonal Antibody Production :
- In a study involving recombinant CHO cells, the addition of a dioxopyrrolidine derivative resulted in a 1.5-fold increase in final monoclonal antibody concentration compared to controls. The study highlighted the compound's ability to enhance cell-specific productivity without compromising cell viability .
- Neuropsychiatric Disorders :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer : The synthesis involves stepwise PEG chain elongation and terminal dioxopyrrolidinyl activation. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
- Catalysts : Use DMAP or HOBt for esterification steps to enhance yield .
- Challenges : Impurities from incomplete PEG chain elongation require purification via size-exclusion chromatography .
Q. What analytical techniques are recommended for structural characterization?
- Methods :
- NMR Spectroscopy : - and -NMR confirm PEG chain integrity and dioxopyrrolidinyl group placement .
- Mass Spectrometry (HRMS) : Validates molecular weight, particularly for high PEG content .
- XRD : Resolves crystallinity issues in PEGylated derivatives .
Q. How should stability and storage conditions be determined?
- Approach :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., PEG chain degradation above 200°C) .
- Hydrolytic Stability : Test in PBS (pH 7.4) to simulate physiological conditions; store at –20°C under argon to prevent moisture absorption .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for PEG chain functionalization?
- Methods :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states during esterification .
- Machine Learning : Train models on PEGylation reaction datasets to predict optimal solvent/catalyst combinations .
Q. What mechanistic insights explain its enzyme inhibition or anticancer activity?
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (e.g., values) with target enzymes like proteases .
- Cellular Assays : Use MTT or apoptosis assays (e.g., caspase-3 activation) to evaluate cytotoxicity in cancer cell lines .
- Data Contradictions : Variability in IC values may arise from PEG chain length affecting cellular uptake .
Q. How to resolve contradictions in biological activity data across studies?
- Analysis Framework :
- Meta-Analysis : Compare datasets using standardized conditions (e.g., fixed PEG chain length, pH 7.4) .
- Control Experiments : Include PEG-only analogs to isolate dioxopyrrolidinyl-specific effects .
Q. What strategies integrate this compound into drug delivery systems?
- Methodology :
- Bioconjugation : React dioxopyrrolidinyl groups with cysteine residues in antibodies (e.g., trastuzumab) for ADC development .
- Nanoparticle Functionalization : Use thiol-maleimide chemistry to attach PEGylated derivatives to liposomes .
Q. How to assess environmental impact during disposal?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
